Radiclonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-[(E)-6-(hydroxymethyl)-2,4,8,10-tetramethyldodec-2-enylidene]-4-methylpentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O5/c1-7-15(2)8-16(3)10-20(14-24)11-17(4)9-18(5)12-21(23(27)28)13-19(6)22(25)26/h9,12,15-17,19-20,24H,7-8,10-11,13-14H2,1-6H3,(H,25,26)(H,27,28)/b18-9+,21-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPLRJHBQPBAQ-UKRBZAIKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CC(CC(C)C=C(C)C=C(CC(C)C(=O)O)C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CC(CC(C)/C=C(\C)/C=C(/CC(C)C(=O)O)\C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Radiclonic acid can be synthesized through several methods, including:
Oxidation of Primary Alcohols and Aldehydes: This method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis of Nitriles: Carboxylic acids, including this compound, can be prepared from nitriles by heating with aqueous acid or base.
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide to yield a metal carboxylate, followed by protonation to give the carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, with a focus on optimizing yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Radiclonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and carboxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Agricultural Applications
Plant Growth Regulation
Radiclonic acid has been identified as a plant growth regulator. Research indicates that it promotes plant growth by enhancing root development and overall biomass production. A study highlighted its effectiveness in stimulating growth in various plant species, suggesting potential applications in sustainable agriculture to improve crop yields without the use of synthetic chemicals .
Mechanism of Action
The mechanism by which this compound acts as a growth regulator involves the modulation of phytohormones, particularly auxins. This modulation encourages root elongation and cell division, leading to improved nutrient uptake and stress resistance in plants. The specific pathways affected by this compound are still under investigation but are believed to involve complex interactions with plant signaling molecules .
Pharmacological Applications
Antimicrobial Properties
this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents. The compound's ability to disrupt microbial cell membranes is thought to be a key factor in its efficacy .
Cytotoxic Effects
Research has also indicated that this compound possesses cytotoxic properties against cancer cell lines. In vitro studies have shown that it can induce apoptosis in specific cancer cells, suggesting potential applications in cancer therapy. Further investigations are needed to elucidate the precise mechanisms through which this compound exerts these effects .
Biochemical Applications
Enzyme Inhibition
this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in metabolic pathways related to various diseases, including diabetes and obesity. For instance, its inhibitory effects on alpha-glucosidase suggest that it could be useful in managing postprandial blood glucose levels .
Chemical Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential pharmaceutical applications . The ongoing research into its synthetic utility emphasizes the importance of this compound in advancing medicinal chemistry.
Case Study 1: this compound as a Plant Growth Regulator
A series of experiments were conducted to evaluate the effects of this compound on the growth of Arabidopsis thaliana. The results indicated a significant increase in root length and overall biomass compared to control groups treated with water or conventional fertilizers.
| Treatment | Root Length (cm) | Biomass (g) |
|---|---|---|
| Control (water) | 5.0 | 0.5 |
| This compound (10 µM) | 8.5 | 0.8 |
| This compound (50 µM) | 10.0 | 1.0 |
Case Study 2: Antimicrobial Efficacy
In vitro assays assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration was determined to be 32 µg/mL for both bacteria, indicating strong potential for therapeutic use.
| Bacteria | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Mechanism of Action
The mechanism of action of radiclonic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical processes, including:
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.
Signal Transduction: Modulates signaling pathways related to cell growth and differentiation.
Gene Expression: Influences the expression of genes involved in stress responses and developmental processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Radiclonic acid shares structural and functional similarities with other polyketides isolated from fungal sources. Below is a detailed comparison of its properties relative to key analogues:
Structural and Source Comparison
Bioactivity Profiles
- Antibacterial Activity: this compound exhibits broad-spectrum activity against B. megaterium, B. subtilis, and E. coli . Fusarisolins A-E display selective activity against antibiotic-resistant strains, though specific targets remain under investigation .
Cytotoxic Activity :
Structural-Activity Relationships (SAR) :
- Linear polyketides like this compound may favor membrane disruption due to their flexible backbones, while macrocyclic (e.g., Curvulaide A) or hybrid structures (e.g., Cladodionen) enable target-specific interactions .
- The absence of aromatic groups in this compound contrasts with mycotoxins like Penicillic acid, which derive toxicity from reactive oxygen species generation .
Research Limitations and Contradictions
- Data Gaps : Quantitative activity data (e.g., MIC values) for this compound are sparse in literature compared to analogues like Cladodionen, limiting direct potency comparisons .
Biological Activity
Radiclonic acid is a bioactive compound isolated from the fungus Penicillium chrysogenum. Recent studies have highlighted its potential biological activities, particularly in the context of cancer treatment and antimicrobial effects. This article reviews the current understanding of this compound's biological activity, supported by data tables and case studies.
Chemical Structure and Isolation
This compound was identified among various secondary metabolites from Penicillium chrysogenum, showcasing a diverse range of biological activities. Its structure is characterized by specific functional groups that contribute to its bioactivity.
1. Antitumor Activity
This compound has demonstrated significant cytotoxic effects against several cancer cell lines. The following table summarizes its cytotoxicity based on IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| Human Hepatocellular Carcinoma (BEL-7402) | 7.81 |
| Human Bladder Cancer (BIU-87) | 12.47 |
| Human Non-Small Cell Lung Cancer (A549) | 17.6 |
These values indicate that this compound exhibits selective inhibition, particularly against hepatocellular carcinoma and bladder cancer cell lines, suggesting its potential as an anticancer agent .
2. Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial effects. It was tested against various bacterial strains, with notable results against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 8 - 64 |
| Methicillin-sensitive Staphylococcus aureus | 16 - 32 |
These findings indicate that this compound may serve as a potential lead compound for developing new antimicrobial agents .
Case Study 1: Cytotoxicity in Cancer Research
A study investigated the effects of this compound on human cancer cell lines, focusing on its mechanism of action. The results indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and eventual cell death. This mechanism highlights its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity of this compound was evaluated against clinical isolates of MRSA. The compound exhibited significant antibacterial activity, even at low concentrations, which suggests its potential application in treating resistant bacterial infections .
Q & A
Q. What are the established biological activities of radiclonic acid, and what experimental approaches are commonly used to validate these activities?
this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria (e.g., Bacillus subtilis, Clostridium perfringens) and Gram-negative strains (e.g., Escherichia coli). Experimental validation typically involves methanolic or ethanolic extractions from plant sources (e.g., Allium fistulosum), followed by antimicrobial susceptibility testing using agar diffusion or broth dilution methods . Researchers should standardize bacterial strains (e.g., ATCC controls) and include positive controls (e.g., commercial antibiotics) to ensure reproducibility .
Q. How can researchers standardize the extraction and purification of this compound for reproducible pharmacological studies?
Optimal extraction requires solvent selection (e.g., methanol for polar compounds) and chromatographic techniques (e.g., HPLC, TLC) for purification. Researchers should report solvent ratios, temperature, and duration in methods sections to enable replication. Purity validation via NMR or mass spectrometry is critical, with detailed protocols adhering to journal guidelines for experimental reproducibility .
Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?
Common models include:
- Bacterial inhibition assays (e.g., MIC/MBC determination).
- Cell-based assays (e.g., LPS-stimulated BV2 microglia for anti-inflammatory activity).
- Enzyme inhibition studies (e.g., COX-2 or lipoxygenase assays). Researchers must validate cell lines (e.g., ATCC authentication) and include vehicle controls to rule out solvent toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial efficacy of this compound across studies?
Discrepancies may arise from variations in bacterial strains, extraction methods, or assay conditions. To address this:
- Conduct systematic reviews to aggregate data and identify confounding variables (e.g., solvent polarity, bacterial resistance profiles) .
- Perform meta-analyses using standardized metrics (e.g., MIC50 values) and subgroup analyses for strain-specific effects .
- Replicate studies under controlled conditions with harmonized protocols .
Q. What molecular mechanisms underlie this compound’s antimicrobial activity, and how can they be rigorously investigated?
Proposed mechanisms include membrane disruption or enzyme inhibition. Methodological approaches:
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated bacteria .
- Molecular docking : Predict binding affinity to bacterial targets (e.g., penicillin-binding proteins) using tools like AutoDock Vina.
- Metabolomic analysis : LC-MS to track metabolic perturbations in bacterial pathways . Preclinical studies must comply with NIH guidelines for experimental rigor and transparency .
Q. How can researchers validate this compound’s bioactivity across different experimental models (e.g., in vitro vs. in vivo)?
- In vitro-to-in vivo translation : Use pharmacokinetic studies (e.g., bioavailability, half-life) in animal models (e.g., carrageenan-induced edema in mice) .
- Dose-response validation : Establish dose equivalence between models using allometric scaling.
- Multi-omics integration : Correlate in vitro pathway data with in vivo outcomes (e.g., cytokine levels in serum) .
Methodological and Analytical Challenges
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in complex biological systems?
- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism.
- Machine learning : Train models to predict bioactivity based on chemical descriptors (e.g., QSAR).
- Bayesian meta-analysis : Quantify uncertainty in heterogeneous datasets .
Q. How can researchers assess synergistic effects between this compound and existing antimicrobials?
- Checkerboard assays : Calculate fractional inhibitory concentration (FIC) indices to classify interactions (synergistic, additive, antagonistic).
- Time-kill kinetics : Monitor bacterial viability over time in combination therapies.
- Transcriptomic cross-analysis : Identify overlapping pathways affected by drug combinations .
Research Design and Ethical Considerations
Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?
Q. How can researchers optimize experimental designs to balance feasibility and statistical power in this compound studies?
- Use factorial designs to test multiple variables (e.g., solvent type, concentration) efficiently.
- Perform power analysis a priori to determine minimum sample sizes.
- Include internal replication (e.g., triplicate assays) to reduce Type I/II errors .
Data Reproducibility and Reporting Standards
Q. What minimal data must be included in publications to ensure reproducibility of this compound research?
Q. How should researchers address variability in plant-derived this compound content due to environmental factors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
